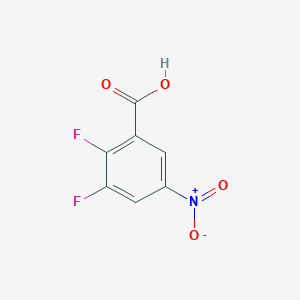

2,3-Difluoro-5-nitrobenzoic acid

Übersicht

Beschreibung

2,3-Difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrobenzoic acid typically involves the nitration of 2,3-difluorobenzoic acid. One common method includes the reaction of 2,3-difluorobenzoic acid with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (0°C) followed by warming to room temperature and stirring for several hours . The reaction mixture is then poured onto ice and extracted with an organic solvent such as ethyl acetate to isolate the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the nitration reaction. The use of automated systems helps in maintaining consistent reaction conditions and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Esterification: The carboxylic acid group can react with alcohols in

Biologische Aktivität

2,3-Difluoro-5-nitrobenzoic acid (DFNBA) is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzoic acid structure. Its chemical formula is with a molar mass of 199.10 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of DFNBA is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can affect cellular components. The presence of fluorine atoms enhances the compound's stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cellular membranes. These interactions can modulate enzyme activity, disrupt cellular processes, and potentially induce cytotoxic effects.

Antimicrobial Properties

Research indicates that DFNBA exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a candidate for antibiotic development. The compound's structural features allow it to interact with enzymes involved in bacterial metabolism, potentially inhibiting their function.

Enzyme Inhibition

DFNBA has been utilized in studies focused on enzyme inhibition. It forms stable complexes with biological molecules, which can lead to the modulation of enzymatic activities. For instance, it has been shown to inhibit specific enzymes that are critical for pathogen survival, making it a valuable tool in drug discovery aimed at developing new antimicrobial agents.

Antitumor Activity

Recent studies have explored the antitumor potential of DFNBA. In cell line assays involving cancer cells, DFNBA demonstrated significant growth inhibition. For example, treatment with DFNBA resulted in a dose-dependent suppression of cell proliferation in A549 lung cancer and Caco-2 colon adenocarcinoma cells. The observed IC50 values indicate its potential as an anticancer agent .

Comparative Analysis

To understand DFNBA's unique properties and biological activities better, a comparison with similar compounds is essential. The following table summarizes key features and biological activities of DFNBA and related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms; nitro group | Antimicrobial; enzyme inhibition; antitumor |

| 4-Amino-2,3-difluoro-5-nitrobenzoic acid | Amino group at para position; higher solubility | Potential antimicrobial activity |

| 2,5-Difluoro-4-nitrobenzoic acid | Different positioning of fluorine | Varies in reactivity; potential uses |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DFNBA against multi-drug resistant strains of bacteria. Results indicated that DFNBA had an EC50 value lower than commonly used antibiotics, highlighting its potential as a new therapeutic agent.

- Enzyme Interaction Studies : Molecular docking studies demonstrated that DFNBA binds effectively to the active sites of certain enzymes implicated in bacterial resistance mechanisms. This binding was associated with significant reductions in enzyme activity.

- Cancer Cell Proliferation Inhibition : In a series of experiments on cancer cell lines, DFNBA exhibited an IC50 value of approximately 15 µM against A549 cells after 48 hours of treatment. This suggests strong potential for further development as an anticancer drug .

Eigenschaften

IUPAC Name |

2,3-difluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURQTOITBVYFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712394 | |

| Record name | 2,3-Difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942035-31-6 | |

| Record name | 2,3-Difluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.